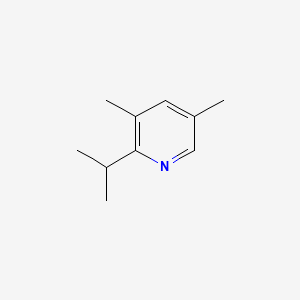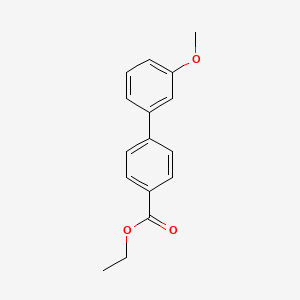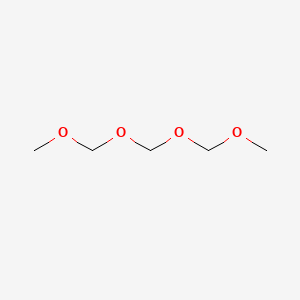
Ankaflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ankaflavin is a natural product found in Monascus pilosus and Monascus purpureus . It is a prominent azaphilone compound that exhibits diverse bioactivities, including regulation of transcription factors, anti-inflammatory effects, and modulation of lipid metabolism .
Synthesis Analysis
Monascus purpureus copiously yields beneficial secondary metabolites, including Monascus pigments, which are broadly used as food additives . It has been speculated that monascorubrin and ankaflavin are synthesized by the same biochemical pathway in M. purpureus due to their structural resemblance .
Molecular Structure Analysis
The molecular formula of Ankaflavin is C23H30O5 . The IUPAC name is (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione .
Chemical Reactions Analysis
While specific chemical reactions involving Ankaflavin are not detailed in the search results, it’s known that Ankaflavin exhibits selective cytotoxic effect and induces cell death through apoptosis on cancer cells .
Physical And Chemical Properties Analysis
Ankaflavin has a molecular weight of 386.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .
Aplicaciones Científicas De Investigación
Hypoglycemic Effect
Ankaflavin (AK) has been found to have a significant hypoglycemic effect. It is a typical pigment derived from red yeast rice and has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . This inhibition can help control blood sugar levels, making Ankaflavin potentially useful in the management of type 2 diabetes .
Anti-Glycation Capability
In addition to its hypoglycemic effect, Ankaflavin also exhibits anti-glycation capabilities . Glycation is a process where proteins or lipids become glycated as a result of exposure to sugars, and it is implicated in various health issues including aging and diabetes. Ankaflavin’s anti-glycation properties could therefore be beneficial in these contexts .
Antioxidant Activity
Ankaflavin has been shown to have antioxidant potential . It can protect against free radical-induced oxidation damage, which is implicated in various diseases including cancer and cardiovascular disease .
Interaction with Proteins
Research has shown that Ankaflavin can interact with proteins such as bovine serum albumin (BSA), forming complexes that can enhance the absorption intensity of Ankaflavin . This could potentially improve its bioavailability and effectiveness .
Potential in Delivery Systems
Due to its poor solubility, research studies of the delivery systems of Ankaflavin, especially those constructed from protein–polysaccharide complexes, have attracted considerable attention . These delivery systems could potentially enhance the effectiveness of Ankaflavin in various applications .
Health Aging Support
Ankaflavin has been suggested to support healthy aging through various mechanisms, including anti-AGEs, anti-inflammation, blood glucose management, cardiovascular health, weight management, and cognitive health .
Mecanismo De Acción
- Primary Targets : Ankaflavin (AK) is a yellow pigment found in Monascus purpureus-fermented rice. Its primary targets include AMP-activated protein kinase (AMPK), nuclear factor erythroid 2-related factor 2 (Nrf2), and peroxisome proliferator-activated receptor gamma (PPAR-γ) .
- Interaction with Targets : AK activates Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1) and protection of high-density lipoprotein (HDL) . Additionally, AK acts as a PPAR-γ agonist, increasing liver X receptor alpha (LXR-α) expression. LXR-α then activates ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A1 (ApoA1) .
- Resulting Changes : These interactions enhance antioxidant defenses, improve lipid metabolism, and protect against nonalcoholic steatohepatitis (NASH) .
- AK downregulates NASH in high-fat diet-fed mice by activating AMPK and acting as a PPAR-α agonist .
- It reduces lipid accumulation, inhibits inflammatory pathways (such as NF-κB), and enhances antioxidant enzyme activity .
- ADME Properties : Ankaflavin’s absorption, distribution, metabolism, and excretion properties are influenced by genetic factors, environmental conditions, and specific genes (e.g., MpigE) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Direcciones Futuras
The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The importance of microbial pigments has been emphasized in different applications, such as cosmetics, food, pharmaceuticals, and textiles . These compounds are also well-known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities .
Propiedades
IUPAC Name |
(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJNEHGKRUSLT-ODTNPMSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ankaflavin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


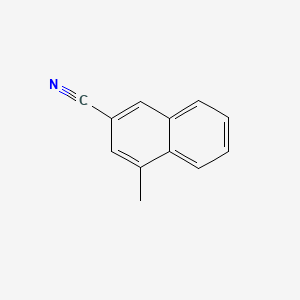
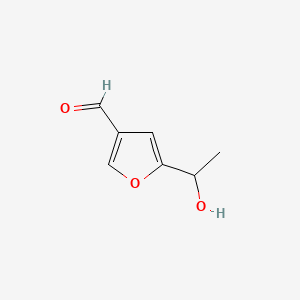
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)
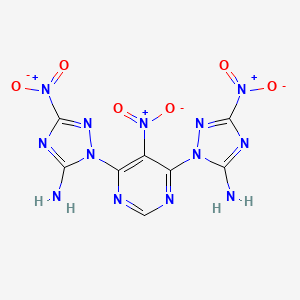
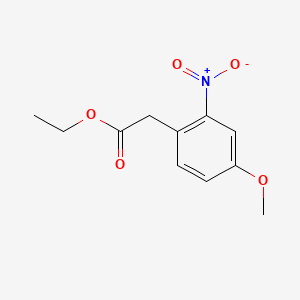
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
